molecular formula C18H17N3O2S B15054798 N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B15054798
M. Wt: 339.4 g/mol
InChI Key: QKMHUNVGIDOFGG-UHFFFAOYSA-N
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Description

N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is an organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of m-tolyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N-(m-tolyl)chloroacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Similarly, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .

Comparison with Similar Compounds

N-(m-Tolyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can be compared with other oxadiazole derivatives, such as:

    5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a phenyl group instead of an m-tolyl group.

    5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a 4-methylphenyl group instead of an m-tolyl group.

    5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a 2-methylphenyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-12-5-3-7-14(9-12)17-20-21-18(23-17)24-11-16(22)19-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

QKMHUNVGIDOFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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